Summary of the Application: “S-(4-Bromobutyl) thioacetate” is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .
Methods of Application or Experimental Procedures: The compound is applied to a metal surface where it forms a chemisorbed layer. Deprotection reactions can then convert the thioacetate group to thiol . This results in the formation of self-assembled monolayers with a high degree of structural order .
Results or Outcomes: The outcome of this process is the formation of a highly ordered monolayer on the metal surface. This can be used to modify the surface properties of the metal, such as its hydrophobicity, chemical reactivity, and biocompatibility .
Ethanethioic acid, S-(4-bromobutyl) ester, also known as S-(4-bromobutyl) thioacetate, is an organic compound with the molecular formula C₆H₁₁BrOS. It is characterized by a thioester functional group, which is a sulfur-containing derivative of a carboxylic acid. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties, including the presence of a bromobutyl group that can facilitate various
There is no documented research available on the specific mechanism of action of 4-bromobutyl thioacetate.
Ethanethioic acid, S-(4-bromobutyl) ester can be synthesized through several methods:
Ethanethioic acid, S-(4-bromobutyl) ester has several applications:
Ethanethioic acid, S-(4-bromobutyl) ester shares similarities with several other thioesters and halogenated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanethioic acid | C₂H₄OS | Simple thioester without halogen |
S-(3-bromopropyl) thioacetate | C₆H₉BrOS | Similar structure but shorter carbon chain |
S-(2-bromoethyl) thioacetate | C₄H₇BrOS | Contains a shorter bromoalkyl chain |
S-(4-chlorobutyl) thioacetate | C₆H₁₁ClOS | Chlorinated variant with potential differences in reactivity |
Ethanethioic acid, S-(4-bromobutyl) ester is unique due to its specific bromobutyl substituent that enhances its reactivity and potential applications in organic synthesis and material science compared to other similar compounds. Its combination of a thioester functional group with a halogenated alkyl chain makes it particularly versatile for various chemical transformations .
Ethanethioic acid, S-(4-bromobutyl) ester is a sulfur-containing organic compound with the molecular formula C₆H₁₁BrOS and a molecular weight of 211.12 g/mol. The IUPAC name derives from its structural components: a four-carbon bromoalkyl chain (4-bromobutyl) bonded to a thioacetate group (ethanethioic acid ester). Key synonyms include S-(4-bromobutyl) thioacetate, 1-butanethiol-4-bromo acetate, and acetic acid thio-S-(4-bromobutyl) ester.
The compound’s structure features:
Structural Representation
Br-(CH₂)₄-S-C(=O)-CH₃
SMILES Notation: CC(=O)SCCCCBr
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Property | Value | Source |
---|---|---|
Density (25°C) | 1.388 g/mL | |
Refractive Index (20°C) | 1.518 | |
Storage Conditions | −20°C under inert gas | |
Purity | 96% (GC) |
The bromine atom and thioester group confer reactivity toward nucleophilic substitution and deprotection, respectively, making the compound a versatile intermediate.
The synthesis of S-(4-bromobutyl) thioacetate emerged alongside advancements in self-assembled monolayers (SAMs) during the 1980s–1990s. Early work by Nuzzo and Allara on organosulfur compounds laid the groundwork for using thioesters as SAM precursors. This compound gained prominence due to its stability compared to free thiols, which are prone to oxidation.
S-(4-bromobutyl) thioacetate is pivotal in constructing complex architectures via controlled reactions:
The thioacetate group acts as a protected thiol (–SH). Deprotection under basic or acidic conditions yields 4-bromobutanethiol, a key intermediate for:
Example Reaction Pathway:
*S*-(4-Bromobutyl) thioacetate → (Deprotection) → 4-Bromobutanethiol → (Alkylation) → Functionalized Thioether
Compound | Chain Length | Reactivity | Application |
---|---|---|---|
S-(4-Bromobutyl) thioacetate | C4 | Moderate | SAMs, Cross-coupling |
S-(11-Bromoundecyl) thioacetate | C11 | Lower | Long-chain SAMs |
3-Chloropropyl thiolacetate | C3 | Higher | Short-linker chemistry |
Data from highlight the balance between chain flexibility and reactivity in this compound.
Irritant